

Application Notes: Proteomic Profiling of ATP-Binding Proteins Using **8-Azido-ATP**

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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070

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Introduction

Adenosine triphosphate (ATP) is a crucial molecule that provides the energy for a vast array of cellular processes. The proteins that bind to ATP, collectively known as the ATP-binding proteome or ATPome, represent a large and functionally diverse class of proteins, including kinases, ATPases, chaperones, and metabolic enzymes.[1][2] These proteins are central to cellular signaling, metabolism, and maintenance, making them critical targets for drug discovery, particularly in oncology and infectious diseases.[2][3] Chemical proteomics provides powerful tools for the global and quantitative analysis of these protein families directly in their native environment. This document details the use of **8-Azido-ATP**, a photo-reactive ATP analog, for the activity-based protein profiling (ABPP) of the ATPome.

Principle of the Method

The methodology is centered on the use of **8-Azido-ATP** as a chemical probe to covalently label ATP-binding proteins. **8-Azido-ATP** is an analog of ATP that contains a photoreactive azido group.[4][5] The workflow involves several key steps:

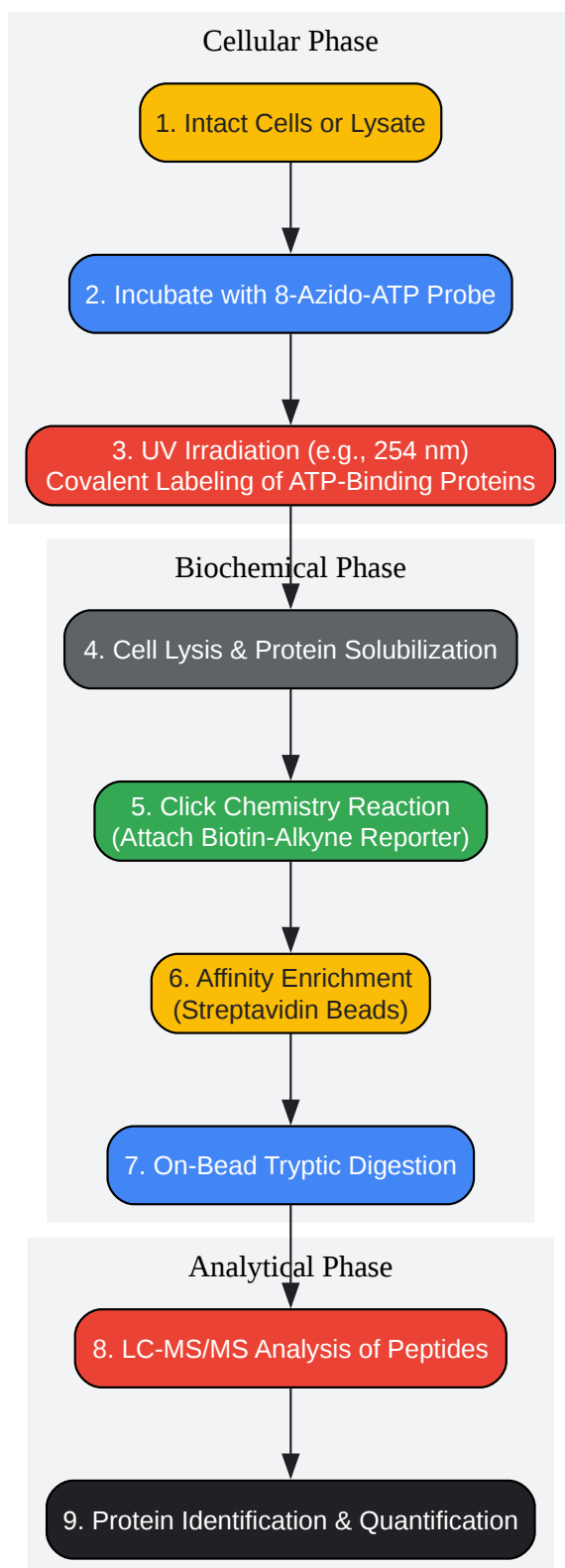
- **Labeling:** The **8-Azido-ATP** probe is introduced to live cells or cell lysates. It enters the ATP-binding pockets of target proteins due to its structural similarity to endogenous ATP.
- **UV Crosslinking:** Upon exposure to UV light, the azido group on the probe is converted into a highly reactive nitrene radical.[6][7] This radical rapidly forms a stable, covalent bond with

nearby amino acid residues within the ATP-binding site, effectively "trapping" the probe on its target protein.[5][8]

- Click Chemistry (Optional but Recommended): While **8-Azido-ATP** can be synthesized with a reporter tag like biotin, a more versatile approach involves using a version of the probe that also contains a bioorthogonal handle, such as a terminal alkyne. After labeling and cell lysis, a reporter tag (e.g., biotin-azide) can be attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[9][10] This two-step approach minimizes structural perturbations to the initial probe, enhancing cell permeability and target engagement.[9]
- Enrichment: The covalently labeled proteins, now bearing a biotin tag, are selectively captured and enriched from the complex proteome using streptavidin-coated affinity resins. [2][11]
- Mass Spectrometry Analysis: The enriched proteins are digested into peptides, typically while still bound to the beads, and then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method allows for the identification of a significant portion of the ATPome and can be adapted for quantitative analyses, such as comparing the ATP-binding proteome across different cellular states or assessing the target engagement and selectivity of ATP-competitive inhibitors.[1][3]

Experimental Workflow for ATPome Profiling



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Caption: General experimental workflow for proteomic profiling of ATP-binding proteins.

Data Presentation

Quantitative proteomic data should be organized to facilitate clear interpretation and comparison between samples (e.g., control vs. treated). The table below represents a typical format for presenting results from a competitive profiling experiment designed to identify the targets of a specific inhibitor.

Table 1: Representative Quantitative Data for Competitive ATPome Profiling This table is an illustrative example of expected data output.

Protein ID (UniProt)	Gene Name	Protein Name	Peptide Count	Fold Change (Inhibitor/ Control)	p-value	Function
P00533	EGFR	Epidermal growth factor receptor	15	0.12	0.001	Kinase
P06493	K2C1	Keratin, type II cytoskeleta l 1	22	0.98	0.910	Non- specific binder
Q13555	CDK12	Cyclin- dependent kinase 12	8	0.25	0.005	Kinase
P23458	HSP90A	Heat shock protein HSP 90- alpha	18	0.45	0.012	Chaperone
P04035	HNRNPA1	Heterogen eous nuclear RNP A1	11	1.05	0.850	RNA- binding protein
P35520	EEF2K	Eukaryotic elongation factor 2 kinase	6	0.18	0.003	Kinase

- Protein ID: Unique identifier from a protein database (e.g., UniProt).
- Gene Name: Standard gene symbol.
- Protein Name: Full protein name.

- **Peptide Count:** Number of unique peptides identified for the protein, indicating confidence of identification.
- **Fold Change:** Ratio of protein abundance in the inhibitor-treated sample versus the control. A lower ratio indicates that the inhibitor is preventing the probe from binding, identifying it as a potential target.
- **p-value:** Statistical measure of the significance of the change in abundance.
- **Function:** Known biological function of the protein.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., probe concentration, UV exposure time, antibody dilutions) should be determined empirically for each specific experimental system.

Protocol 1: Live Cell Labeling with 8-Azido-ATP

This protocol describes the labeling of ATP-binding proteins in living, cultured mammalian cells.

Materials:

- Cultured mammalian cells (e.g., HeLa, Jurkat)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Phosphate-Buffered Saline (PBS)
- **8-Azido-ATP** probe (with alkyne handle for click chemistry)
- Anhydrous DMSO
- UV crosslinking instrument (e.g., Stratalinker) with 254 nm bulbs
- Ice-cold PBS
- Cell scrapers

Procedure:

- **Cell Culture:** Plate cells to achieve 80-90% confluency on the day of the experiment. For competitive profiling, pre-treat cells with the desired inhibitor or vehicle control for the appropriate time.
- **Probe Preparation:** Prepare a stock solution of **8-Azido-ATP** (e.g., 10-50 mM) in anhydrous DMSO.
- **Cell Labeling:** a. Aspirate the culture medium and wash the cells once with warm PBS. b. Add fresh, serum-free medium containing the final desired concentration of **8-Azido-ATP** (typically 10-100 μ M). c. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- **UV Crosslinking:** a. Place the cell culture plates on a cold surface (e.g., an ice-cold metal block) and remove the lids. b. Irradiate the cells with 254 nm UV light for 5-15 minutes. The optimal energy and duration should be determined to maximize labeling while minimizing cell damage.
- **Cell Harvesting:** a. Immediately after crosslinking, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping into ice-cold PBS. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Protein Enrichment and On-Bead Digestion

This protocol details the steps following cell harvesting to enrich labeled proteins and prepare them for MS analysis.

Materials:

- Labeled cell pellet from Protocol 1
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Click Chemistry Reagents:
 - Biotin-Alkyne or Biotin-Azide reporter tag

- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
- Streptavidin-agarose or magnetic beads
- Wash Buffer (e.g., 1% SDS in PBS)
- Urea (8 M in 100 mM Tris-HCl, pH 8.5)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Sequencing-grade Trypsin
- Formic Acid (FA)
- Acetonitrile (ACN)
- C18 StageTips for desalting

Procedure:

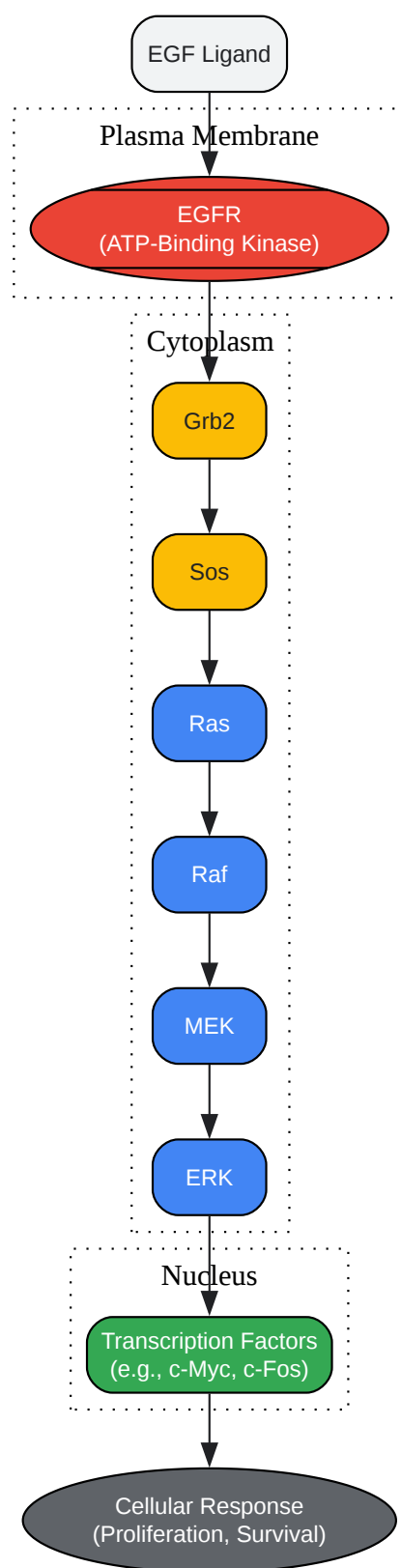
- Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Sonicate the lysate on ice to shear chromatin and ensure complete lysis. c. Clarify the lysate by centrifugation (e.g., $16,000 \times g$ for 15 minutes at 4°C). d. Determine the protein concentration of the supernatant using a BCA assay.
- Click Chemistry (CuAAC):^{[10][12]} a. To 1-2 mg of protein lysate, add the click chemistry reagents. A typical final concentration is: 100 μM Biotin-Alkyne, 1 mM CuSO_4 , 1 mM TCEP (or 5 mM Sodium Ascorbate), and 100 μM TBTA. b. Incubate the reaction for 1 hour at room temperature with gentle rotation.
- Enrichment of Labeled Proteins: a. Pre-wash streptavidin beads with Lysis Buffer. b. Add the bead slurry to the lysate from the click reaction and incubate for 1-2 hours at room

temperature (or overnight at 4°C) to capture biotinylated proteins. c. Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. d. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

- 1% SDS in PBS (2-3 times)
- 8 M Urea in 100 mM Tris-HCl, pH 8.5 (2 times)
- PBS (2 times)
- On-Bead Digestion:[2][13] a. Resuspend the washed beads in 8 M urea buffer. b. Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at room temperature. c. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark. d. Dilute the urea concentration to <2 M by adding 100 mM Tris-HCl, pH 8.5. e. Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
- Peptide Cleanup: a. Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid to a final concentration of 1%. c. Desalt the peptides using C18 StageTips. d. Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Signaling Pathway Visualization

The identification of specific kinases and ATP-binding proteins through this method can help map their involvement in cellular signaling pathways. For example, if EGFR is identified as a primary target of a novel inhibitor, its role in the MAPK/ERK pathway can be visualized.



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Caption: Simplified diagram of the EGFR-MAPK/ERK signaling cascade.

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